molecular formula C12H10Cl2N2O B11850562 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one

Cat. No.: B11850562
M. Wt: 269.12 g/mol
InChI Key: UJHUDSDUYCTDIU-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable dichloropyrazine derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling the reaction conditions can help in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazinone oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloropyrazin-2(1H)-one
  • 1-(3,4-Dimethylphenyl)pyrazin-2(1H)-one
  • 3,5-Dichloro-1-phenylpyrazin-2(1H)-one

Uniqueness

3,5-Dichloro-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one is unique due to the presence of both dichloro and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

3,5-dichloro-1-(3,4-dimethylphenyl)pyrazin-2-one

InChI

InChI=1S/C12H10Cl2N2O/c1-7-3-4-9(5-8(7)2)16-6-10(13)15-11(14)12(16)17/h3-6H,1-2H3

InChI Key

UJHUDSDUYCTDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl)C

Origin of Product

United States

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